1-Cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]undecan-5-ol;1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol
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Overview
Description
The compound “1-Cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol; 5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol; 5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]undecan-5-ol; 1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol” is a complex organic molecule featuring multiple boronic ester groups. These compounds are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the reaction of corresponding alcohols with boronic acid derivatives under controlled conditions. For instance, the preparation of 1-Cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol can be achieved through the reaction of cyclopropyl phenyl ketone with a boronic ester in the presence of a base and a palladium catalyst .
Industrial Production Methods
Industrial production of these compounds often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
These compounds primarily undergo:
Oxidation: Conversion to corresponding boronic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various substituted organic molecules, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as probes for biological studies.
Medicine: Investigated for their potential use in cancer therapy and other medical applications due to their unique chemical properties.
Industry: Utilized in the production of advanced materials and as catalysts in various industrial processes.
Mechanism of Action
The mechanism of action of these compounds often involves the formation of boron-oxygen or boron-carbon bonds, which can interact with various molecular targets. In biological systems, these interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Boronic acid derivatives
Uniqueness
The uniqueness of these compounds lies in their multiple boronic ester groups, which provide enhanced reactivity and versatility in chemical reactions. This makes them particularly valuable in the synthesis of complex organic molecules and in various scientific and industrial applications.
Properties
CAS No. |
8016-96-4 |
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Molecular Formula |
C80H138B4O12 |
Molecular Weight |
1335.2 g/mol |
IUPAC Name |
1-cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]undecan-5-ol;1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol |
InChI |
InChI=1S/C26H41BO3.C19H37BO3.C18H27BO3.C17H33BO3/c1-6-7-8-9-10-12-17-23(20-27-29-24(2,3)25(4,5)30-27)26(28,22-18-19-22)21-15-13-11-14-16-21;1-8-10-11-12-14-19(7,21)16(13-9-2)15-20-22-17(3,4)18(5,6)23-20;1-6-10-15(16(20)14-11-8-7-9-12-14)13-19-21-17(2,3)18(4,5)22-19;1-8-10-12-17(7,19)14(11-9-2)13-18-20-15(3,4)16(5,6)21-18/h11,13-16,20,22,28H,6-10,12,17-19H2,1-5H3;15,21H,8-14H2,1-7H3;7-9,11-13,16,20H,6,10H2,1-5H3;13,19H,8-12H2,1-7H3 |
InChI Key |
XQMGNGSNYCMFLX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(CCC)C(C2=CC=CC=C2)O.B1(OC(C(O1)(C)C)(C)C)C=C(CCC)C(C)(CCCC)O.B1(OC(C(O1)(C)C)(C)C)C=C(CCC)C(C)(CCCCCC)O.B1(OC(C(O1)(C)C)(C)C)C=C(CCCCCCCC)C(C2CC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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